molecular formula C14H16N2O4S B488895 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide CAS No. 717896-39-4

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide

Cat. No.: B488895
CAS No.: 717896-39-4
M. Wt: 308.35g/mol
InChI Key: ZPLUPHOPWUCUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a chemical compound with the molecular formula C14H16N2O4S and a molar mass of 308.35284 g/mol This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide typically involves the reaction of 4-aminobenzenesulfonamide with isopropylamine to form the intermediate 4-[(isopropylamino)sulfonyl]aniline. This intermediate is then reacted with 2-furoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells . Additionally, the compound can bind to other proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be compared with other sulfonamide derivatives such as:

    N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide: Contains an ethyl group instead of an isopropyl group.

    N-{4-[(propylamino)sulfonyl]phenyl}-2-furamide: Features a propyl group in place of the isopropyl group.

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their alkyl groups.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)16-21(18,19)12-7-5-11(6-8-12)15-14(17)13-4-3-9-20-13/h3-10,16H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLUPHOPWUCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.